molecular formula C7H7Cl2NO B1392304 4,6-Dichloro-3-methoxy-2-methylpyridine CAS No. 1019929-89-5

4,6-Dichloro-3-methoxy-2-methylpyridine

Cat. No.: B1392304
CAS No.: 1019929-89-5
M. Wt: 192.04 g/mol
InChI Key: WSWSMBKVLHIECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-3-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H7Cl2NO. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methoxy-2-methylpyridine typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

4,6-Dichloro-3-methoxy-2-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

    4,6-Dichloro-2-methylpyridine: Similar structure but lacks the methoxy group, affecting its chemical properties and uses.

    3-Methoxy-2-methylpyridine:

Uniqueness

4,6-Dichloro-3-methoxy-2-methylpyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and versatility in various synthetic applications. The combination of these functional groups allows for selective reactions and the formation of diverse products, making it a valuable compound in chemical research and industrial applications .

Biological Activity

4,6-Dichloro-3-methoxy-2-methylpyridine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides an overview of its biological mechanisms, effects on various organisms, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring with two chlorine atoms at the 4 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 2 position. Its molecular formula is C_7H_7Cl_2N\O , and it possesses electrophilic characteristics due to the electron-withdrawing chlorine atoms, making it reactive towards nucleophiles.

This compound interacts with various biological macromolecules, influencing enzyme activity and cellular processes. The primary mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition disrupts critical signaling pathways involved in cell growth and survival, particularly in cancer cells.
  • Receptor Modulation : It acts as a ligand for certain receptors, which could lead to alterations in gene expression and metabolic pathways.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description References
Antitumor Activity Inhibits proliferation of cancer cells by blocking essential signaling pathways.
Enzyme Inhibition Acts as an inhibitor for specific kinases involved in cellular signaling.
Toxicity Studies Exhibits varying toxicity levels across species; acute toxicity reported.
Phytotoxicity Demonstrates phytotoxic effects on certain plant species at high concentrations.

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth by inducing apoptosis through kinase inhibition. The IC50 values varied depending on the cell type, indicating selective cytotoxicity.

Case Study 2: Enzyme Interaction

Research exploring the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This property is particularly relevant for assessing drug interactions and metabolic pathways in pharmacological contexts.

Toxicological Profile

The compound's toxicity has been evaluated through various studies assessing acute and chronic effects on different species:

  • Acute Toxicity : The reported LD50 values indicate moderate toxicity when administered orally or dermally across several animal models .
  • Phytotoxic Effects : Concentrations above 1% have shown significant phytotoxicity in plants like corn and wheat, leading to wilting and stunted growth .

Properties

IUPAC Name

4,6-dichloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWSMBKVLHIECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.